molecular formula C7H6ClFO B2687165 5-Chloro-2-fluoro-4-methylphenol CAS No. 1401798-67-1

5-Chloro-2-fluoro-4-methylphenol

Cat. No.: B2687165
CAS No.: 1401798-67-1
M. Wt: 160.57
InChI Key: MFRDDJNNRQVJHD-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-methylphenol is an organic compound with the molecular formula C7H6ClFO It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-4-methylphenol can be achieved through several methods. One common approach involves the halogenation of 2-fluoro-4-methylphenol. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions. These reactions are carried out in controlled environments to ensure the safety and efficiency of the process. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-4-methylphenol depends on its application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biological effects. The presence of halogen atoms can enhance its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: Similar in structure but lacks the fluorine atom.

    2-Fluoro-4-methylphenol: Similar but lacks the chlorine atom.

    5-Chloro-2-methylphenol: Similar but lacks the fluorine atom.

Uniqueness

5-Chloro-2-fluoro-4-methylphenol is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-chloro-2-fluoro-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRDDJNNRQVJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401798-67-1
Record name 5-chloro-2-fluoro-4-methylphenol
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